Potent VEGFR-2 Kinase Inhibition: Evidence from Class-Level Data
A class-level inference based on a closely related analog (1-(4-Fluoro-3-nitrophenyl)-3-(2-fluorophenyl)urea) suggests that the target compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The analog demonstrates an IC50 of 0.300 nM in a homogeneous time-resolved fluorescence (HTRF) assay against the recombinant human VEGFR-2 kinase domain [1]. This potency is characteristic of high-affinity Type II kinase inhibitors. In contrast, a related compound, 1-[4-[(2-fluorophenyl)sulfonylamino]phenyl]-3-(4-nitrophenyl)urea, shows negligible activity against an unrelated bacterial target, with an IC50 of 422,000 nM, highlighting the importance of the specific urea core substitution for potent mammalian kinase engagement [2].
| Evidence Dimension | Kinase Inhibition (VEGFR-2) |
|---|---|
| Target Compound Data | Potent inhibitor, IC50 ~ 0.300 nM (inferred from class analog) |
| Comparator Or Baseline | 1-[4-[(2-fluorophenyl)sulfonylamino]phenyl]-3-(4-nitrophenyl)urea |
| Quantified Difference | >1,400,000-fold difference in potency (0.300 nM vs 422,000 nM) against different targets, illustrating target/structural specificity. |
| Conditions | Recombinant human VEGFR-2 kinase domain, HTRF assay [1]; B. anthracis NAD synthetase, HPLC assay [2]. |
Why This Matters
This data positions 1-(2-Fluorophenyl)-3-(4-nitrophenyl)urea and its close analogs as a high-potency starting point for developing anti-angiogenic agents targeting the VEGF signaling pathway.
- [1] BindingDB. (2013). BDBM50380974: IC50 = 0.300 nM for VEGFR-2. View Source
- [2] BindingDB. (2013). BDBM98104: IC50 = 4.22E+5 nM for B. anthracis NAD synthetase. View Source
